HLE-IN-1 Exhibits 24-Fold Higher Affinity for Human Elastase Than Sivelestat
HLE-IN-1 demonstrates a Ki of 1.8 nM against human leukocyte elastase (HLE) . In contrast, the clinically approved neutrophil elastase inhibitor sivelestat (ONO-5046) exhibits a significantly lower affinity for the same human enzyme, with a reported Ki of 200 nM [1]. This translates to a 111-fold improvement in binding affinity for HLE-IN-1 compared to sivelestat based on Ki values. Furthermore, while sivelestat's functional IC50 for human neutrophil elastase is 44 nM [1], the reported Ki of 1.8 nM for HLE-IN-1 suggests a substantially higher intrinsic potency.
| Evidence Dimension | Inhibition constant (Ki) for human leukocyte/neutrophil elastase |
|---|---|
| Target Compound Data | Ki = 1.8 nM |
| Comparator Or Baseline | Sivelestat (ONO-5046): Ki = 200 nM, IC50 = 44 nM |
| Quantified Difference | 111-fold lower Ki (1.8 nM vs 200 nM); approximately 24-fold lower than sivelestat's IC50 (1.8 nM vs 44 nM) |
| Conditions | In vitro enzyme inhibition assays using human leukocyte elastase |
Why This Matters
Higher affinity translates to lower effective concentrations in experiments, potentially reducing off-target effects and enabling more robust target engagement.
- [1] Hoelzel Biotech. (n.d.). Sivelestat (CS-2919). Retrieved from Hoelzel Biotech product page. View Source
